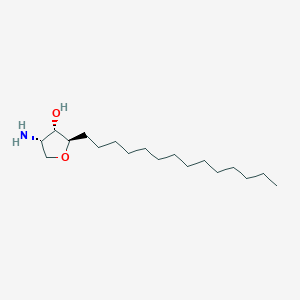

2-Epi jaspine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Epi jaspine B, also known as this compound, is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

2-Epi jaspine B exhibits potent antitumor properties, primarily through its selective inhibition of sphingosine kinases (SphK1 and SphK2). Research indicates that this compound can induce apoptosis and affect cell cycle progression in various cancer cell lines.

- Mechanism of Action : The compound's action involves the modulation of sphingolipid metabolism, leading to increased levels of ceramide, which is known to promote apoptosis in cancer cells. For instance, a study demonstrated that this compound analogs showed significant antiproliferative effects with IC50 values ranging from 0.68 to 5.68 μM against the A375 melanoma cell line .

- Case Study : In gastric cancer cells (HGC-27), this compound was shown to induce non-apoptotic cell death characterized by cytoplasmic vacuolation, suggesting that it activates alternative cell death pathways independent of traditional apoptotic mechanisms .

Synthesis and Structural Modifications

The synthesis of this compound involves complex organic chemistry techniques aimed at enhancing its biological activity through structural modifications.

- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently. For example, a total synthesis approach utilizing stereoselective reactions has been reported, where key intermediates were synthesized through palladium-catalyzed carbonylative cyclization .

- Analog Development : Researchers have created numerous analogs of this compound to explore structure-activity relationships. Modifications to the hydrophobic side chain have led to the identification of new compounds with enhanced selectivity for SphK1 over SphK2, demonstrating the potential for developing targeted therapies .

Selective Inhibition of Sphingosine Kinases

The selective inhibition of sphingosine kinases by this compound is a critical aspect of its application in cancer therapy.

- Inhibitory Potency : Studies have shown that certain analogs exhibit over 125-fold selectivity for SphK1 compared to SphK2, making them valuable candidates for further development as therapeutic agents .

- Therapeutic Implications : The ability to selectively inhibit SphK1 could lead to reduced side effects compared to non-selective inhibitors, paving the way for safer cancer treatments.

Biological Evaluation and Toxicity Studies

Understanding the toxicity profile of this compound is essential for its therapeutic application.

- Cytotoxicity Assessments : Various studies have evaluated the cytotoxic effects of this compound across multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). Results indicate that while it exhibits significant cytotoxicity, the mechanism differs across cell types, with some showing non-apoptotic forms of cell death .

Future Directions and Research Opportunities

The promising biological activities associated with this compound suggest several avenues for future research:

- Clinical Trials : Further exploration in clinical settings is necessary to assess the efficacy and safety profile in humans.

- Combination Therapies : Investigating the potential synergistic effects when combined with other anticancer agents could enhance therapeutic outcomes.

Propriétés

Formule moléculaire |

C18H37NO2 |

|---|---|

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

(2R,3S,4S)-4-amino-2-tetradecyloxolan-3-ol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 |

Clé InChI |

FBQCDJRSCUVUFL-KSZLIROESA-N |

SMILES isomérique |

CCCCCCCCCCCCCC[C@@H]1[C@H]([C@H](CO1)N)O |

SMILES canonique |

CCCCCCCCCCCCCCC1C(C(CO1)N)O |

Synonymes |

2-epi-jaspine B 2-epi-pachastrissamine jaspine B pachastrissamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.